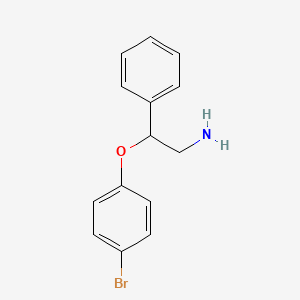

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

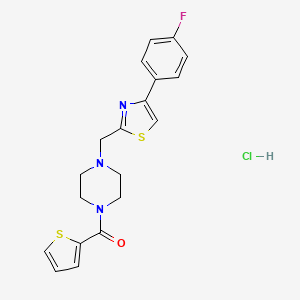

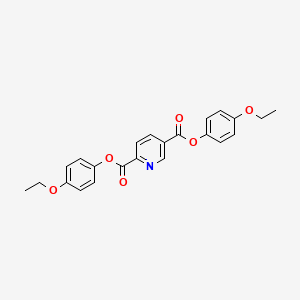

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a chemical compound that is a derivative of phenylacetic acid containing a bromine atom in the para position . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence . One method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Wissenschaftliche Forschungsanwendungen

Beta-Blocker Conformations and Molecular Structure

Research on beta-blocker conformations, including 2-phenoxy ethylamine, provides insight into the molecular conformation and structure of these compounds. Studies have focused on the degree of hydrogen bonding and the rigidity or flexibility in the side chain, which are essential for understanding the pharmacological effects of beta-blockers, including those structurally related to 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine (Macleod & Simons, 2004).

Polymerization Initiators

This compound derivatives have been explored as initiators for atom transfer radical polymerization, highlighting their potential in creating polymers with specific properties. This application is crucial for developing advanced materials with tailored features for various industrial applications (Wang et al., 2005).

Antidepressant Activity

Compounds structurally similar to this compound have been evaluated for their potential antidepressant activity. This research provides a foundation for the development of new therapeutic agents targeting depressive disorders, demonstrating the significance of structural variations in enhancing pharmacological profiles (Yardley et al., 1990).

Enzymatic Reactions

Enantioselective enzymatic acylation of structurally related compounds demonstrates the versatility of biocatalytic processes in producing enantiomerically pure substances. This research underscores the potential of using enzymatic methods for the efficient and environmentally friendly synthesis of pharmaceuticals (Gill et al., 2007).

Environmental Impacts and Water Treatment

The oxidation of bromophenols, related to this compound, during water treatment has been studied to assess the formation of brominated polymeric products. Understanding these reactions is crucial for evaluating the safety and effectiveness of water treatment processes, especially concerning the potential formation of harmful byproducts (Jiang et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Bromo-phenoxy)ethanol, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It is advised to use this compound only for R&D purposes and not for medicinal, household, or other uses .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with key enzymes in folate metabolism, such as dihydrofolate reductase . This enzyme plays a crucial role in de novo glycine and purine synthesis, and for DNA precursor synthesis .

Mode of Action

For instance, similar compounds have been found to inhibit the activity of enzymes like Dihydrofolate reductase .

Biochemical Pathways

This could lead to downstream effects on processes such as DNA synthesis and repair, methylation of DNA, and synthesis of amino acids .

Result of Action

Based on the potential target of action, it can be inferred that it may lead to changes in dna synthesis and repair, methylation of dna, and synthesis of amino acids .

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYEGJZLMNUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)

![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)

![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)